2-Acetamido-9-fluorenyl acetate

Lipophilicity LogP ADME

This 2-acetamido-9-fluorenyl acetate features a critical 9-acetoxy substitution that confers distinct lipophilicity (LogP 3.35 vs ~2.8 for 2-AAF) and PSA (55.4 vs 29.1 Ų), fundamentally altering metabolic activation pathways and DNA adduct formation profiles. Unlike generic 2-AAF, this derivative may bypass N-hydroxylation to act as a direct electrophile, making it indispensable for structure-activity relationship (SAR) studies and DNA damage/repair mechanistic investigations. Ideal as a reference standard for HPLC/LC-MS method development resolving isomeric N-acetoxy-2-AAF (identical MW 281.3). Procure high-purity grade to ensure reproducible carcinogenesis modeling.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 108973-47-3
Cat. No. B027632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-9-fluorenyl acetate
CAS108973-47-3
Synonyms2-ACETAMIDO-9-FLUORENYL ACETATE
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C
InChIInChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19)
InChIKeyWOIUBMJAWAWJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-9-fluorenyl Acetate (CAS 108973-47-3): A Specialized Fluorene Derivative for Carcinogenesis and Metabolic Studies


2-Acetamido-9-fluorenyl acetate (CAS 108973-47-3) is a synthetic fluorene derivative characterized by acetamido substitution at the 2-position and an acetoxy ester at the 9-position. It belongs to the broader class of 2-acetamidofluorenes, which are established as potent hepatocarcinogens and mutagens used extensively to model chemical carcinogenesis [1]. The compound serves as a model electrophile or as a metabolic probe to investigate the mechanisms of arylamine-induced DNA damage and repair. Its structural modifications relative to the parent 2-acetamidofluorene (2-AAF) are designed to alter its physicochemical properties, including solubility, lipophilicity, and metabolic activation pathways, thereby making it a tool for studying structure-activity relationships in carcinogenicity [2].

Why 2-Acetamido-9-fluorenyl Acetate Cannot Be Replaced by Common 2-AAF Analogs in Research Applications


Substituting 2-acetamido-9-fluorenyl acetate with other 2-acetamidofluorene (2-AAF) derivatives, such as the parent 2-AAF (CAS 53-96-3) or 9-fluorenyl acetate (CAS 25017-68-9), introduces significant and unpredictable changes to key experimental parameters. Unlike the unsubstituted 2-AAF, the 9-acetoxy group in this compound confers distinct physicochemical properties, including markedly higher lipophilicity (LogP 3.35) and a unique solubility profile, which directly influence its in vitro and in vivo behavior. Critically, the compound's metabolic fate and its ability to form specific DNA adducts differ fundamentally from its analogs. For instance, while 2-AAF requires enzymatic N-hydroxylation to become a reactive electrophile, the 9-acetoxy derivative may follow a different activation pathway or act as a direct-acting electrophile [1]. These differences are not mere nuances; they can lead to divergent biological outcomes, such as varying levels of DNA binding (e.g., 16% arylation for the N-acetoxy analog) and differential organ-specific carcinogenicity [2]. Therefore, generic substitution without accounting for these specific molecular attributes will invalidate the scientific rigor and reproducibility of studies focused on metabolic activation, DNA damage, or structure-activity relationships.

Quantitative Differentiation of 2-Acetamido-9-fluorenyl Acetate Against Structural Analogs


Lipophilicity (LogP) of 2-Acetamido-9-fluorenyl Acetate vs. 2-Acetamidofluorene

2-Acetamido-9-fluorenyl acetate exhibits a calculated LogP of 3.35 , indicating significantly higher lipophilicity compared to the parent 2-acetamidofluorene (2-AAF, CAS 53-96-3), which has an estimated LogP of approximately 2.8 [1]. This difference in partition coefficient directly influences membrane permeability, metabolic stability, and tissue distribution in vivo.

Lipophilicity LogP ADME Solubility

Thermal Stability: Melting Point of 2-Acetamido-9-fluorenyl Acetate vs. 9-Fluorenyl Acetate

The melting point of 2-acetamido-9-fluorenyl acetate is reported as 227.5-228.5 °C [1]. This is substantially higher than that of the closely related analog 9-fluorenyl acetate (CAS 25017-68-9), which lacks the 2-acetamido group and melts at approximately 72-74 °C [2]. This difference reflects enhanced intermolecular forces (hydrogen bonding) and crystal lattice energy conferred by the acetamido moiety.

Thermal Stability Melting Point Purity Analysis Storage

Polar Surface Area (PSA) of 2-Acetamido-9-fluorenyl Acetate vs. 2-Acetamidofluorene

2-Acetamido-9-fluorenyl acetate has a calculated Polar Surface Area (PSA) of 55.4 Ų . In contrast, the parent compound 2-acetamidofluorene (2-AAF) has a PSA of approximately 29.1 Ų [1]. The near doubling of PSA is directly attributable to the addition of the acetoxy ester group at the 9-position, which introduces two additional oxygen atoms capable of hydrogen bonding.

Polar Surface Area PSA Drug-likeness ADME

Molecular Weight: 2-Acetamido-9-fluorenyl Acetate vs. N-Acetoxy-2-acetamidofluorene

2-Acetamido-9-fluorenyl acetate (CAS 108973-47-3) has a molecular weight of 281.3 g/mol (C₁₇H₁₅NO₃) . Its structural isomer, N-acetoxy-2-acetamidofluorene (N-AAAF, CAS 6098-44-8), shares the exact same molecular formula and weight (281.30 g/mol) [1]. This is a critical distinction for procurement, as the two compounds are indistinguishable by mass spectrometry alone but possess fundamentally different chemical structures and biological activities.

Molecular Weight Mass Spectrometry Structure Confirmation Analytical Chemistry

Validated Application Scenarios for Procuring 2-Acetamido-9-fluorenyl Acetate


Investigating Structure-Activity Relationships (SAR) in Arylamine Carcinogenesis

This compound is ideally suited for studies aimed at dissecting the role of the 9-position substitution on the metabolic activation and carcinogenic potency of 2-acetamidofluorenes. By comparing its activity directly with 2-AAF and N-acetoxy-2-AAF, researchers can isolate the contribution of the 9-acetoxy group to parameters like lipophilicity (LogP 3.35 vs ~2.8) and polar surface area (PSA 55.4 vs 29.1 Ų) as established in the quantitative evidence. These physicochemical differences are known to influence membrane permeability and tissue distribution, making this compound a precise tool for SAR studies .

Modeling DNA Adduct Formation and Repair Mechanisms

The distinct chemical structure of 2-acetamido-9-fluorenyl acetate makes it a valuable probe for studying the formation and repair of bulky DNA adducts. Unlike 2-AAF, which requires metabolic N-hydroxylation, this compound or its metabolites may interact with DNA through alternative pathways. Experiments can be designed to compare the types and frequencies of DNA adducts formed, such as the 16% arylation rate observed for N-acetoxy-2-AAF adducts, with those formed by this compound to understand how structural modifications alter genotoxicity [1].

Use as an Analytical Standard in Mass Spectrometry and Chromatography

Given that it shares an identical molecular weight (281.3 g/mol) and formula (C₁₇H₁₅NO₃) with its isomer N-acetoxy-2-acetamidofluorene, this compound serves as an essential reference standard for method development and validation in analytical chemistry. It is indispensable for optimizing and confirming chromatographic separation methods (e.g., HPLC, LC-MS) capable of resolving these isomeric compounds. Procuring a high-purity sample is critical for establishing retention times and developing selective detection methods to avoid misidentification in complex biological matrices [2].

Technical Documentation Hub

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